Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate
Description
Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate (CAS: 3543-76-8, molecular formula: C₁₅H₁₉N₃O₄, molecular weight: 305.33 g/mol) is a nitro-substituted benzimidazole derivative with a pentanoate ester chain. It serves as a high-purity reference material in pharmaceutical development, particularly for alkylating agents like bendamustine .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(1-methyl-5-nitrobenzimidazol-2-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-22-15(19)7-5-4-6-14-16-12-10-11(18(20)21)8-9-13(12)17(14)2/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTBMBKHQIRDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate typically involves a multi-step reaction process. One common method starts with the reaction of 4-amino-1-methyl-1H-benzo[d]imidazole-2-butanoate with nitric acid and sulfuric acid to form 5-nitro-1-methyl-1H-benzo[d]imidazole-2-butanoate. This intermediate is then reacted with ethyl cyanoacetate to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 5-amino-1-methyl-1H-benzo[d]imidazole-2-pentanoate.
Substitution: Various substituted benzimidazole derivatives.
Hydrolysis: 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoic acid.
Scientific Research Applications
Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The benzimidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
Ethyl 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
- Structure: Shorter butanoate chain (4 carbons) vs. pentanoate (5 carbons).
- This compound is listed in pharmaceutical catalogs but lacks detailed pharmacological data .
- Synthesis : Likely synthesized via similar reductive amination or esterification routes as described for related benzimidazole esters .
Ethyl 5-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)pentanoate
- Structure: Amino substitution at the 5-position instead of nitro.
- Impact: The amino group increases electron density on the benzimidazole ring, altering reactivity.
Ester Group Modifications
Isopropyl 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
- Structure: Isopropyl ester with a butanoate chain.
- Impact: The bulkier isopropyl group may slow ester hydrolysis, prolonging half-life compared to ethyl esters.
Benzyl-Protected Analogs (e.g., Compound 2 in )
Core Heterocycle Replacements
Ethyl 5-(5-Amino-2-methyl-3-m-chlorobenzoyl-1H-indol-1-yl)pentanoate
- Structure : Indole core replaces benzimidazole, with a chlorine substituent.
- Impact : The indole system’s planar structure and chlorine’s electron-withdrawing effects may enhance binding to hydrophobic targets but introduce toxicity risks. This compound showed inhibitory activity against bacterial hyaluronidase .
Biotin-Conjugated Thienoimidazole Derivatives
- Structure: Thienoimidazole core with biotinylation (e.g., ).
- Impact: Biotin enables active transport mechanisms, improving cellular uptake.
Pharmacological and Physicochemical Properties
Biological Activity
Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate, with the CAS number 930495-18-4, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₅H₁₉N₃O₄
- Molecular Weight : 305.33 g/mol
- Structure : The compound features a benzimidazole ring substituted with a nitro group and an ethyl pentanoate moiety.
This compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially through disruption of cell wall synthesis.
- Anticancer Activity : Research indicates that compounds with similar structures can interfere with cancer cell growth by inducing apoptosis and inhibiting tumor cell migration.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to a decrease in cell viability (IC50 = 15 µM) .
Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial properties against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as a therapeutic agent against resistant bacterial strains .
Research Findings
Recent investigations into the pharmacological properties of this compound reveal promising results:
- Selectivity for HDAC Isoforms : The compound showed selective inhibition for HDAC1 and HDAC3, suggesting its utility in cancer therapy where HDAC inhibitors are beneficial .
- Mechanistic Studies : Further mechanistic studies indicated that the nitro group plays a crucial role in enhancing the biological activity, potentially by facilitating electron transfer processes during enzyme interactions .
Q & A
Q. Purification :
- Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product from byproducts .
- Crystallization : Recrystallization from ethanol or acetone improves purity, monitored by HPLC or TLC .
- Validation : Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
(Basic) How can the molecular structure and crystallinity of this compound be experimentally validated?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated solution (e.g., in DCM/hexane). Use SHELXL for structure refinement, ensuring R-factors < 0.05 .
- Spectroscopic Techniques :
- NMR : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at N1, nitro at C5) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and nitro (NO₂) absorption at ~1520 cm⁻¹ .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to assess melting point and crystallinity .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Contradictions may arise from variations in assay conditions or target specificity. Strategies include:
Orthogonal Assays : Validate activity using complementary methods (e.g., enzyme inhibition assays vs. cell-based viability tests) .
Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple concentrations to account for threshold effects .
Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results with standardized protocols (e.g., NIH/WHO guidelines) .
Expert Consultation : Collaborate with pharmacologists to design follow-up experiments (e.g., kinase profiling or proteomic screens) .
(Advanced) What computational approaches are effective in predicting this compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sites for nucleophilic/electrophilic attacks. Use Gaussian09 with B3LYP/6-31G* basis set .
- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Focus on the nitro group’s role in hydrogen bonding and steric interactions .
- QSAR Modeling : Develop quantitative structure-activity relationships using substituent parameters (e.g., Hammett σ) for analogs. For example:
| Analog | Substituent | Bioactivity (IC₅₀, nM) | Key Interaction |
|---|---|---|---|
| Ethyl 5-(2,4-difluoro-phenoxy) | 2,4-F₂ | 120 ± 15 | Fluorine-mediated H-bonding |
| Ethyl 5-(5-bromo-indol-1-yl) | 5-Br | 450 ± 30 | Halogen bonding with kinases |
| This Compound | 5-NO₂, 1-Me | 85 ± 10 | Nitro-electrostatic interaction |
(Advanced) How does the nitro group at the 5-position influence the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Perform accelerated degradation studies in PBS (pH 7.4, 37°C). Monitor nitro group reduction via UV-Vis (λmax ~400 nm for nitro → amine conversion) .
- Oxidative Stress : Expose to H₂O₂ or cytochrome P450 enzymes to assess nitro-to-nitroso/nitro radical intermediates via ESR spectroscopy .
- Metabolic Profiling : Use liver microsomes to identify metabolites (e.g., nitroreductase-mediated products) via LC-MS/MS .
(Basic) What spectroscopic techniques are essential for characterizing synthetic intermediates of this compound?
Methodological Answer:
- LC-MS : Track reaction progress in real-time, identifying intermediates by molecular ion peaks (e.g., [M+H]⁺ for nitro precursor) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the benzoimidazole core. For example, HMBC correlations confirm connectivity between the pentanoate chain and C2 of the imidazole .
- Elemental Analysis : Verify C/H/N ratios (±0.3%) to confirm stoichiometry .
(Advanced) How can researchers design analogs to improve this compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity. Synthesize ethyl 5-(5-nitro-1-hydroxymethyl-benzoimidazol-2-yl)pentanoate and compare solubility .
- Pro-drug Strategy : Replace the ethyl ester with a pivaloyloxymethyl group to enhance oral bioavailability. Assess hydrolysis rates in simulated gastric fluid .
- In Silico ADMET : Use SwissADME or ADMET Predictor™ to prioritize analogs with favorable absorption and low CYP inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
